molecular formula C32H48O6 B14782253 23-O-Acetylalisol C;Alisol C monoacetate

23-O-Acetylalisol C;Alisol C monoacetate

Cat. No.: B14782253
M. Wt: 528.7 g/mol
InChI Key: KOOCQNIPRJEMDH-HEDAHWRMSA-N
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Description

Alisol C (23-acetate) is an organic compound with the chemical formula C32H48O6. It is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a medicinal plant widely used in traditional Chinese medicine. The compound appears as a white crystalline powder and is soluble in organic solvents such as methanol, ethanol, and DMSO. Alisol C (23-acetate) is known for its pharmacological properties, including anti-inflammatory and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol C (23-acetate) can be synthesized through chemical reactions involving appropriate starting materials and reagents. One common method involves the acetylation of Alisol C using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of Alisol C (23-acetate) often involves extraction from the rhizomes of Alisma orientale. The dried rhizomes are first ground into a fine powder and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate Alisol C (23-acetate) in its pure form .

Chemical Reactions Analysis

Types of Reactions: Alisol C (23-acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alisol C (23-acetate) has a wide range of scientific research applications, including:

Mechanism of Action

Alisol C (23-acetate) exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Alisol C (23-acetate) is part of a family of protostane-type triterpenoids, which includes:

Uniqueness: Alisol C (23-acetate) is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its ability to modulate FXR and sEH distinguishes it from other triterpenoids, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C32H48O6

Molecular Weight

528.7 g/mol

IUPAC Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17?,20?,22?,23?,26?,27?,30-,31-,32-/m0/s1

InChI Key

KOOCQNIPRJEMDH-HEDAHWRMSA-N

Isomeric SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O

Origin of Product

United States

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